m-Iodohippuric acid
Overview
Description
m-Iodohippuric acid, also known as 3-iodohippuric acid, is a derivative of hippuric acid where an iodine atom is substituted at the meta position of the benzene ring. This compound is of significant interest in the field of nuclear medicine due to its potential use as a radiopharmaceutical agent. It is structurally represented by the formula C9H8INO3 and has a molar mass of 305.07 g/mol .
Mechanism of Action
Target of Action
m-Iodohippuric acid is a radiopharmaceutical agent . It is known that similar compounds like iobenguane target adrenergic tissue in the adrenal medulla, liver, heart, and spleen .
Mode of Action
Compounds with similar structures, such as iobenguane, are taken up by noradrenaline transporters in the adrenergic nerve terminals and stored in the presynaptic storage vesicles .
Biochemical Pathways
It is known that similar compounds like iobenguane are involved in the noradrenaline metabolic pathway .
Pharmacokinetics
It is known that similar compounds like iobenguane are primarily eliminated via the urine as the parent compound .
Result of Action
It is known that similar compounds like iobenguane are used for the diagnosis of primary and metastatic pheochromocytoma or neuroblastoma .
Action Environment
It is known that similar compounds like iobenguane are affected by renal insufficiency, which may increase radiation exposure and impair imaging results .
Biochemical Analysis
Biochemical Properties
m-Iodohippuric acid plays a role in biochemical reactions, particularly in the context of radiopharmaceuticals . It interacts with various biomolecules within the body. For instance, it is known to be metabolized in the liver to release this compound, which is then cleared through the kidneys .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a radiopharmaceutical . It influences cell function by being taken up by cells, particularly in the liver and kidneys, where it is metabolized and cleared
Molecular Mechanism
It is known to be metabolized in the liver, releasing this compound This suggests that it may interact with enzymes involved in hepatic metabolism
Temporal Effects in Laboratory Settings
It is known that the compound is rapidly taken up by the liver and kidneys following administration
Metabolic Pathways
This compound is involved in metabolic pathways within the liver and kidneys . It is metabolized in the liver, with this compound being a known metabolite
Transport and Distribution
This compound is transported within the body following administration, with uptake primarily occurring in the liver and kidneys
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-iodohippuric acid typically involves the iodination of hippuric acid. One common method is the reaction of hippuric acid with iodine monochloride in the presence of a suitable solvent such as acetic acid. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: m-Iodohippuric acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom in this compound can be substituted by nucleophiles in the presence of suitable catalysts or under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide and other nucleophiles.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted hippuric acid derivatives .
Scientific Research Applications
m-Iodohippuric acid has several scientific research applications, including:
Nuclear Medicine: It is used as a radiopharmaceutical agent for renal function studies.
Biological Studies: this compound is used in studies related to renal physiology and pharmacokinetics due to its rapid clearance through the kidneys.
Chemical Research: The compound serves as a model for studying the effects of iodine substitution on the chemical and physical properties of aromatic compounds.
Comparison with Similar Compounds
o-Iodohippuric Acid: An isomer with the iodine atom at the ortho position.
p-Iodohippuric Acid: Another isomer with the iodine atom at the para position.
Uniqueness: m-Iodohippuric acid is unique due to its specific iodine substitution pattern, which affects its chemical reactivity and biological behavior. Its meta position iodine substitution provides distinct pharmacokinetic properties, making it suitable for certain diagnostic applications in nuclear medicine .
Properties
IUPAC Name |
2-[(3-iodobenzoyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO3/c10-7-3-1-2-6(4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJVYCLGHWPODH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200400 | |
Record name | Glycine, N-(3-iodobenzoyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52386-94-4 | |
Record name | N-(3-Iodobenzoyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52386-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hippuric acid, m-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052386944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-(3-iodobenzoyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.